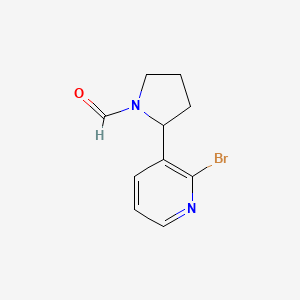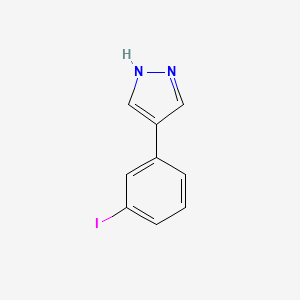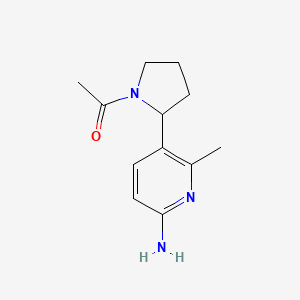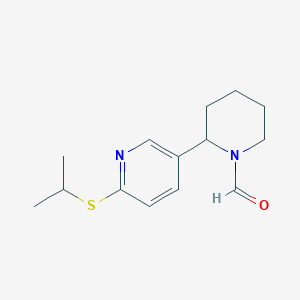
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an isopropylthio group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde typically involves multi-step organic reactions. One common route starts with the functionalization of pyridine, followed by the introduction of the isopropylthio group. The piperidine ring is then constructed through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often through optimized reaction conditions and purification techniques.
化学反応の分析
Types of Reactions
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
Piperidine derivatives: These include compounds like piperidine-1-carboxylic acid and piperidine-4-carboxylic acid, which share the piperidine ring structure.
Pyridine derivatives: Compounds such as 2-pyridinecarboxaldehyde and 3-pyridinecarboxaldehyde are structurally similar due to the presence of the pyridine ring.
Uniqueness
2-(6-(Isopropylthio)pyridin-3-yl)piperidine-1-carbaldehyde is unique due to the combination of the piperidine and pyridine rings with the isopropylthio group. This unique structure imparts specific chemical and biological properties that are not found in simpler piperidine or pyridine derivatives .
特性
分子式 |
C14H20N2OS |
|---|---|
分子量 |
264.39 g/mol |
IUPAC名 |
2-(6-propan-2-ylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde |
InChI |
InChI=1S/C14H20N2OS/c1-11(2)18-14-7-6-12(9-15-14)13-5-3-4-8-16(13)10-17/h6-7,9-11,13H,3-5,8H2,1-2H3 |
InChIキー |
VUALMDINGLJUCD-UHFFFAOYSA-N |
正規SMILES |
CC(C)SC1=NC=C(C=C1)C2CCCCN2C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


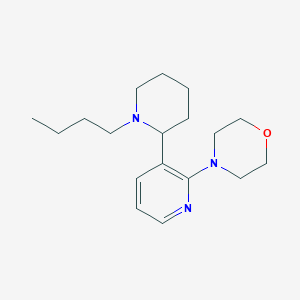




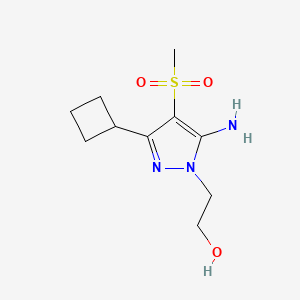

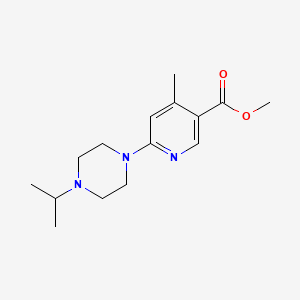
![tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)
